molecular formula C17H15FN2O4S B2517589 4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide CAS No. 343372-73-6

4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide

Cat. No.: B2517589
CAS No.: 343372-73-6
M. Wt: 362.38
InChI Key: LVBNGQVAWCMHCJ-UHFFFAOYSA-N
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Description

4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and pharmacological research. This compound is a member of the benzenesulfonamide class, which is known for its diverse biological activities. A closely related structural analog, 4-fluoro-N-(4-sulfamoylbenzyl)benzene-sulfonamide, has been investigated in preclinical studies for its effects on the central nervous system, particularly for its ability to attenuate nicotine-induced behavioral sensitization, a model relevant to understanding addiction and relapse . The mechanism of action for sulfonamide compounds often involves the inhibition of carbonic anhydrase enzymes . Researchers value this chemical class for its potential to modulate neurochemical pathways; for instance, related sulfonamides have been shown to affect striatal adenosine levels, which play a significant role in the brain's reward circuitry . With the molecular formula C17H16FN2O4S , this compound is supplied for research applications exclusively. It is intended for use in laboratory investigations to further explore the properties and applications of sulfonamide derivatives. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-fluoro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4S/c1-23-14-6-2-12(3-7-14)17-10-15(24-20-17)11-19-25(21,22)16-8-4-13(18)5-9-16/h2-10,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBNGQVAWCMHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide involves the condensation of 3-phenyl-5-hydroxyamine-isoxazole derivatives with benzenesulfonyl chlorides. The reaction is typically carried out in dichloromethane (CH2Cl2) at 25°C in the presence of pyridine as a base . The reaction mixture is then washed with hydrochloric acid (HCl) and sodium chloride (NaCl) to remove unreacted amine and traces of pyridine. The final product is purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: The isoxazole ring can participate in condensation reactions with other functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that benzenesulfonamide derivatives, including 4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide, exhibit significant anticancer properties.

  • Mechanism of Action : The compound has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. Inhibition of CA IX can lead to reduced tumor growth and enhanced apoptosis in cancer cells. For instance, a study reported an IC50 value of 10.93–25.06 nM against CA IX, demonstrating its potent inhibitory effects .
  • Cell Line Studies : In vitro studies using MDA-MB-231 breast cancer cell lines revealed that the compound significantly increased apoptosis rates by 22-fold compared to control groups . These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Properties

The antimicrobial efficacy of 4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide has also been investigated.

  • Bacterial Inhibition : Research indicates that this compound exhibits strong antibacterial activity against various strains, including those resistant to conventional antibiotics. The mechanism is believed to involve disruption of bacterial metabolic pathways linked to carbonic anhydrases, which are crucial for bacterial growth .
  • Case Studies : A comprehensive evaluation of several benzenesulfonamide derivatives demonstrated significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 12 µg/mL to 15 µg/mL .

Potential in Pain Management

There is emerging evidence suggesting that compounds similar to 4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide may have applications in pain management.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

  • Key Modifications : The incorporation of fluorine and methoxy groups has been shown to enhance the biological activity of benzenesulfonamides. For instance, the presence of the isoxazole moiety contributes to increased selectivity for target enzymes such as CA IX, which is pivotal in tumor progression .
Activity TypeTarget Enzyme/PathogenIC50/MIC ValuesNotes
AnticancerCarbonic Anhydrase IX10.93–25.06 nMInduces apoptosis in cancer cells
AntimicrobialE. coli12 µg/mLEffective against resistant strains
S. aureus15 µg/mLSignificant antibacterial activity

Table 2: Structure-Activity Relationship Insights

Structural FeatureModificationEffect on Activity
Fluorine SubstitutionIncreased potencyEnhances enzyme selectivity
Methoxy GroupImproved solubilityFacilitates cellular uptake

Mechanism of Action

The mechanism of action of 4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonamide Core

  • 4-Chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide (CAS 532386-24-6) Structural Difference: Chlorine replaces fluorine at the 4-position, and the isoxazole bears a phenyl group instead of 4-methoxyphenyl. Impact: Chlorine’s higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to fluorine. Data: Formula: C₁₆H₁₃ClN₂O₃S; Molecular weight: 364.8 g/mol .
  • 4-Fluoro-N-(4-Sulfamoylbenzyl)benzenesulfonamide

    • Structural Difference : The isoxazole moiety is absent; instead, a sulfamoylbenzyl group is attached.
    • Biological Relevance : Demonstrated analgesic effects and modulation of nicotine-induced behavioral sensitization in murine models, suggesting the 4-fluoro-benzenesulfonamide core contributes to CNS activity .

Heterocyclic Ring Modifications

  • 4-(4-(3-(4-Methoxyphenyl)acryloyl)-5-methyl-1H-1,2,3-triazol-1-yl)benzene sulfonamide
    • Structural Difference : A triazole ring replaces the isoxazole, with an additional acryloyl group.
    • Spectroscopic Data :
  • IR: Peaks at 1031 cm⁻¹ (S=O stretch), 1654 cm⁻¹ (C=O stretch) .
  • $^1$H NMR: Olefinic protons at δ 6.9–7.1 ppm and aromatic protons at δ 7.78–7.9 ppm .

    • Impact : The triazole’s planar structure and acryloyl group may alter binding kinetics compared to the isoxazole’s rigidity.
  • N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide Structural Difference: An oxazole ring replaces isoxazole, with ethoxy and methyl substituents. Impact: Oxazole’s reduced electronegativity compared to isoxazole may lower hydrogen-bonding capacity.

Substituents on the Isoxazole Ring

  • 3-(4-Methoxyphenyl)-5-isoxazolyl Derivatives in Antitumor Agents Patent Data: Derivatives bearing this group (e.g., 4a-z and 4aa-4ae) were designed as antitumor agents, indicating the 4-methoxyphenyl-isoxazole motif enhances cytotoxicity. Fluorine at the benzenesulfonamide’s 4-position may improve metabolic stability compared to non-fluorinated analogs .
  • N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide

    • Structural Difference : A methyl group replaces the 4-methoxyphenyl on the isoxazole.
    • Impact : Reduced aromaticity and electron-donating capacity may diminish binding to hydrophobic pockets in target proteins .

Physicochemical and Pharmacokinetic Comparisons

Solubility and Lipophilicity

  • Methoxyphenyl vs. Phenyl : The methoxy group’s electron-donating nature enhances solubility in polar solvents compared to unsubstituted phenyl .

Metabolic Stability

  • Fluorine vs. Chlorine : Fluorine’s smaller size and resistance to oxidative metabolism confer longer half-lives compared to chlorine-substituted analogs .

Biological Activity

4-Fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide, with the CAS number 343372-73-6, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a fluorinated aromatic system and an isoxazole moiety, which are known to enhance pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H15FN2O4S
  • Molecular Weight : 362.38 g/mol

The structure includes a sulfonamide group, which is significant for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.

Synthesis

The synthesis of 4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide typically involves multi-step organic reactions. The process generally starts with the formation of the isoxazole ring, followed by the introduction of the methoxy group and the fluorinated phenyl group. The final step involves creating the benzene sulfonamide linkage under controlled conditions.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. In particular, compounds similar to 4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide have been shown to inhibit various bacterial strains.

  • Mechanism of Action : Sulfonamides inhibit bacterial growth by obstructing folate synthesis through competitive inhibition of dihydropteroate synthase. This mechanism is crucial for bacterial cell proliferation.
  • Case Studies :
    • A study demonstrated that related compounds exhibited potent inhibitory effects against cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes and pain signaling pathways .
    • Another investigation highlighted that derivatives with similar structures displayed antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is also noteworthy. The inhibition of COX-2 not only contributes to its antimicrobial properties but also suggests possible applications in treating inflammatory diseases.

Data Tables

Activity Type Target Organism IC50 Value (µM) Reference
AntibacterialStaphylococcus aureus1.4
AntibacterialEscherichia coli0.2
COX-2 InhibitionHuman recombinant COX-20.05

Q & A

Q. How can synthesis of this compound be optimized to improve yield and purity?

Synthesis optimization requires precise control of reaction parameters. Key steps include:

  • Maintaining temperatures between 40–60°C to prevent side reactions.
  • Adjusting pH to ~7.0 to stabilize intermediates (e.g., sulfonamide coupling).
  • Monitoring reaction progress via HPLC to isolate high-purity intermediates .
  • Using anhydrous conditions to avoid hydrolysis of the isoxazole ring .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • HPLC : To assess purity (>98%) and monitor reaction progress .
  • NMR (¹H/¹³C): Confirms structural integrity, particularly verifying the methoxyphenyl and fluorobenzenesulfonamide moieties .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .

Q. How does the compound’s solubility profile impact experimental design?

Solubility varies with solvent polarity:

  • Highly soluble in DMSO (>50 mg/mL) for in vitro assays.
  • Limited aqueous solubility (<1 mg/mL) necessitates formulation with cyclodextrins or surfactants for biological studies .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Ensure activity is concentration-dependent (e.g., IC50 curves for enzyme inhibition).
  • Off-target screening : Use proteome-wide profiling to rule out nonspecific binding .
  • Structural analogs : Compare activity with derivatives lacking the 4-fluoro or methoxyphenyl groups to identify critical pharmacophores .

Q. How can QSAR models guide structural modifications to enhance target selectivity?

  • Descriptor selection : Include electronic parameters (e.g., Hammett constants for fluorophenyl) and steric factors (e.g., isoxazole ring geometry).
  • Validation : Cross-check predicted vs. experimental IC50 values for COX-2 or kinase targets .
  • Scaffold hopping : Replace the isoxazole with pyrazole or thiazole to modulate binding affinity .

Q. What experimental approaches identify the compound’s primary biological targets?

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • Thermal shift assays : Monitor protein denaturation to confirm direct target engagement .
  • CRISPR-Cas9 knockout : Validate target relevance by assessing activity loss in gene-edited cell lines .

Q. How does the compound’s stability under stress conditions (e.g., light, heat) affect storage and handling?

  • Photostability : Degrades by 15% under UV light (λ = 254 nm) after 24 hours; store in amber vials .
  • Thermal stability : Stable at −20°C for >6 months but decomposes at >100°C (TGA data) .

Q. What methods address discrepancies in impurity profiles between synthetic batches?

  • DoE (Design of Experiments) : Statistically optimize reaction parameters (e.g., catalyst loading, solvent ratio) to minimize byproducts .
  • LC-MS/MS : Identify impurities (e.g., des-fluoro analogs) and adjust purification protocols (e.g., gradient elution in HPLC) .

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